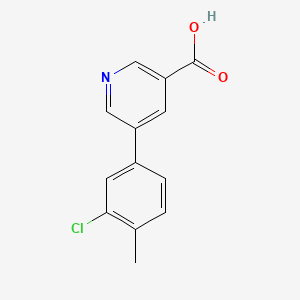

5-(3-Chloro-4-methylphenyl)nicotinic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-8-2-3-9(5-12(8)14)10-4-11(13(16)17)7-15-6-10/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWNMCYMVAHOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00687618 | |

| Record name | 5-(3-Chloro-4-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261934-19-3 | |

| Record name | 5-(3-Chloro-4-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(3-Chloro-4-methylphenyl)nicotinic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-(3-Chloro-4-methylphenyl)nicotinic acid

Abstract

This technical guide provides a comprehensive, in-depth analysis of the synthetic pathway for 5-(3-Chloro-4-methylphenyl)nicotinic acid, a biaryl nicotinic acid derivative of significant interest in medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for its synthesis. The primary focus is on a robust and widely applicable strategy involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the retrosynthetic logic, the synthesis of key intermediates, a detailed examination of the core coupling reaction, and the causality behind critical experimental choices. All protocols are presented with an emphasis on scientific integrity, reproducibility, and authoritative grounding in established chemical literature.

Introduction and Retrosynthetic Strategy

5-(3-Chloro-4-methylphenyl)nicotinic acid belongs to the class of 5-arylnicotinic acids, which are valuable scaffolds and key intermediates in the synthesis of a diverse range of biologically active compounds.[1][2] The strategic introduction of a substituted aryl group at the 5-position of the nicotinic acid core can significantly modulate a molecule's pharmacological properties, making efficient access to these structures paramount for structure-activity relationship (SAR) studies.[2]

The most logical and industrially scalable approach to constructing the target molecule is through a carbon-carbon bond-forming cross-coupling reaction. A retrosynthetic analysis reveals a strategic disconnection at the C-C bond between the pyridine and phenyl rings. This leads to two key synthons: a halogenated nicotinic acid derivative and an organometallic phenyl species. Among the plethora of modern cross-coupling reactions, the Suzuki-Miyaura coupling is the preeminent choice due to its mild reaction conditions, exceptional functional group tolerance, the wide commercial availability of boronic acids, and the generation of environmentally benign inorganic byproducts.[1][3][4]

Caption: Retrosynthetic analysis of the target molecule.

This guide will therefore focus on a two-step pathway:

-

Synthesis of 5-Bromonicotinic Acid: The halogenated pyridine precursor.

-

Suzuki-Miyaura Coupling: The key C-C bond formation to yield the final product.

Synthesis of Key Intermediates

Intermediate A: 5-Bromonicotinic Acid

5-Bromonicotinic acid is the cornerstone building block for this synthesis.[2] While commercially available, it can also be reliably prepared in the laboratory via the direct electrophilic bromination of nicotinic acid.

Causality Behind the Protocol: The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. However, the reaction can be driven under forcing conditions. Thionyl chloride (SOCl₂) is employed not just as a potential solvent or dehydrating agent, but to activate the nicotinic acid, likely by forming the more reactive nicotinoyl chloride in situ. Powdered iron acts as a Lewis acid catalyst, polarizing the bromine molecule (Br₂) and increasing its electrophilicity to overcome the pyridine ring's deactivation. The reaction is heated to reflux to provide the necessary activation energy. A subsequent pH adjustment is critical to precipitate the product, as its solubility is highly pH-dependent.

Experimental Protocol: Bromination of Nicotinic Acid [2][5]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, combine nicotinic acid (1 equivalent) and powdered iron (catalyst, ~2-5% by weight of nicotinic acid).

-

Reagent Addition: Carefully add thionyl chloride (~2.5 equivalents) to the flask. Heat the resulting mixture to 70-80 °C with vigorous stirring.

-

Bromination: Add bromine (~1.5-2.0 equivalents) dropwise via the dropping funnel over a period of 2 hours. The reaction is exothermic and may require external cooling to maintain the desired temperature.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling the reaction mixture to room temperature, carefully and slowly quench the reaction by pouring it onto crushed ice. Distill off any excess bromine and thionyl chloride under reduced pressure in a well-ventilated fume hood.

-

Precipitation: Cool the remaining residue to 0 °C and cautiously add a cold 4N sodium hydroxide solution with stirring until the pH of the mixture reaches 2.5-3.0.[2] The 5-bromonicotinic acid will precipitate as a solid.

-

Isolation and Purification: Collect the precipitate by suction filtration, wash thoroughly with ice-cold water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from water or an ethanol/water mixture to yield 5-bromonicotinic acid as a white to off-white solid.[6][7]

Intermediate B: (3-Chloro-4-methylphenyl)boronic acid

This is the organoboron coupling partner. It is a stable, solid compound that is widely available from commercial suppliers.[8][9] For the purposes of this guide, we will assume the use of a commercially sourced reagent.

| Property | Value | Source |

| CAS Number | 175883-63-3 | |

| Molecular Formula | C₇H₈BClO₂ | |

| Molecular Weight | 170.40 g/mol | |

| Appearance | Solid | |

| Melting Point | 228-232 °C |

The Core Transformation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[1][4] It is the key step in forming the desired C-C bond to furnish 5-(3-Chloro-4-methylphenyl)nicotinic acid.

The Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting and optimization. The cycle involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinic acid, forming a Pd(II) complex.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[1]

Detailed Experimental Protocol

This protocol describes a general procedure for the solution-phase Suzuki coupling.[1][3]

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid (1.0 equivalent), (3-chloro-4-methylphenyl)boronic acid (1.2-1.5 equivalents), and a base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%). Subsequently, add a degassed solvent (e.g., DMF, 1,4-dioxane, or a Toluene/Ethanol/Water mixture) via syringe.[1][10]

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting 5-bromonicotinic acid is consumed (typically 12-24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~4-5. This step protonates the carboxylate, making the product less water-soluble.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude solid can be purified by column chromatography on silica gel or, more commonly, by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 5-(3-Chloro-4-methylphenyl)nicotinic acid as a pure solid.

Summary of Typical Reaction Conditions

The following table summarizes representative conditions for the synthesis of 5-arylnicotinic acids via Suzuki coupling.

| Starting Material | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 5-Bromonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85[1] |

| 5-Bromonicotinic acid | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89[1] |

| 5-Bromophthalide | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85[10] |

Overall Synthesis Workflow

The complete pathway from commercially available starting materials to the final product is a streamlined and efficient process.

Caption: High-level workflow for the synthesis.

Conclusion

The synthesis of 5-(3-Chloro-4-methylphenyl)nicotinic acid is most effectively achieved through a two-step sequence commencing with the bromination of nicotinic acid, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling. This pathway is characterized by its high efficiency, operational simplicity, and tolerance of the functional groups present in the molecule. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to successfully and reliably produce this valuable compound for applications in pharmaceutical and materials science research.

References

- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv

- An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4). Benchchem.

- Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry. Benchchem.

- Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives

- A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Deriv

- 5-Bromonicotinic acid | 20826-04-4. ChemicalBook.

- 5-Bromonicotinic acid 20826-04-4 wiki. Guidechem.

- 3-Chloro-4-methylphenylboronic acid 175883-63-3. Sigma-Aldrich.

- (3-Chloro-4-methylphenyl)boronic acid | Biochemical Reagent. MedchemExpress.com.

- 3-Chloro-4-methylphenylboronic acid. Chem-Impex.

- Application Notes and Protocols for the Suzuki Coupling of 5-Bromophthalide with Arylboronic Acids. Benchchem.

- Suzuki Coupling Mechanism. YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Bromonicotinic acid | 20826-04-4 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chemimpex.com [chemimpex.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(3-Chloro-4-methylphenyl)nicotinic Acid

Introduction

5-(3-Chloro-4-methylphenyl)nicotinic acid, a substituted derivative of nicotinic acid (Vitamin B3), represents a class of compounds of significant interest in medicinal chemistry and drug development. The introduction of a chloro and a methyl group onto the phenyl ring attached to the pyridine core can substantially alter the molecule's physicochemical properties compared to the parent nicotinic acid. These properties, including solubility, lipophilicity, and ionization constant (pKa), are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion, and ultimately, its biological activity.

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(3-Chloro-4-methylphenyl)nicotinic acid. Where experimental data is not publicly available, we present detailed, field-proven methodologies for their determination, offering a practical framework for researchers and drug development professionals.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its fundamental identifiers and molecular properties.

| Property | Value | Source |

| CAS Number | 1261934-19-3 | [1][2] |

| Molecular Formula | C13H10ClNO2 | [1] |

| Molecular Weight | 247.68 g/mol | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)Cl | [1] |

These identifiers are crucial for unambiguous documentation and database searches. The molecular formula and weight are fundamental for all quantitative analyses.

Structural Elucidation and Purity Assessment: A Methodological Approach

While specific spectral data for 5-(3-Chloro-4-methylphenyl)nicotinic acid is not broadly published, its structural confirmation and purity assessment would follow standard analytical protocols. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a cornerstone technique for this purpose.

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

The rationale behind using reverse-phase HPLC is its versatility in separating compounds with varying polarities. For a molecule like 5-(3-Chloro-4-methylphenyl)nicotinic acid, a C18 column is a standard choice, offering a nonpolar stationary phase that interacts with the hydrophobic regions of the molecule.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).

-

Instrumentation:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). The gradient is optimized to ensure good separation of the main peak from any impurities.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance. For nicotinic acid derivatives, this is often in the range of 260-280 nm.

-

-

Analysis: Inject a standard volume (e.g., 10 µL) of the sample solution and record the chromatogram.

-

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

This self-validating system ensures that the material under investigation is of sufficient purity for subsequent physicochemical and biological testing.

Determination of Key Physicochemical Parameters

The following sections detail the experimental approaches to determine the melting point, solubility, and pKa of 5-(3-Chloro-4-methylphenyl)nicotinic acid.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline compound.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., a rapid ramp to near the expected melting point, followed by a slower ramp of 1-2 °C per minute).

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Aqueous Solubility

Solubility is a critical parameter that directly impacts a drug's bioavailability. The presence of both a carboxylic acid and a substituted phenyl ring suggests that the solubility of 5-(3-Chloro-4-methylphenyl)nicotinic acid will be pH-dependent.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

-

System Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Equilibration: Add an excess amount of the solid compound to each buffer solution in separate vials.

-

Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV, as described previously.

-

Data Analysis: Plot the measured solubility as a function of pH.

Workflow for Solubility Determination

Caption: Logical flow for pKa determination via potentiometric titration.

Conclusion

The physicochemical properties of 5-(3-Chloro-4-methylphenyl)nicotinic acid are paramount to its potential as a therapeutic agent. While a complete experimental dataset is not currently in the public domain, this guide provides the necessary framework for its comprehensive characterization. The detailed methodologies for purity assessment, solubility, and pKa determination offer a robust starting point for any research or development program focused on this molecule. By systematically applying these established protocols, researchers can generate the critical data needed to advance our understanding of this compound and its potential applications.

References

-

Appchem. 5-(3-Chloro-4-methylphenyl)nicotinic acid | 1261934-19-3 | C13H10ClNO2. Available from: [Link]

Sources

5-(3-Chloro-4-methylphenyl)nicotinic acid mechanism of action.

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-(3-Chloro-4-methylphenyl)nicotinic acid

Abstract

5-(3-Chloro-4-methylphenyl)nicotinic acid is a synthetic derivative of nicotinic acid (niacin, Vitamin B3). While the precise mechanism of action for this specific analog is not extensively documented in peer-reviewed literature, its structural homology to nicotinic acid provides a robust and compelling starting point for investigation. This guide presents a scientifically grounded, hypothesis-driven approach to elucidating its molecular mechanism. We posit that 5-(3-Chloro-4-methylphenyl)nicotinic acid functions primarily as an agonist of the G-protein coupled receptor GPR109A (Hydroxycarboxylic Acid Receptor 2, HCA₂). This document provides a comprehensive overview of the GPR109A signaling pathway and outlines a series of detailed experimental protocols for researchers to systematically test this hypothesis, from initial target engagement to downstream pathway analysis and unbiased target identification strategies.

Introduction and Primary Hypothesis

Nicotinic acid is a well-established broad-spectrum lipid-modifying drug.[1] Its pharmacological effects are primarily mediated through the activation of GPR109A, a Gi/Go-coupled receptor highly expressed in adipocytes and various immune cells, such as macrophages and Langerhans cells.[2][3][4] The core structure of 5-(3-Chloro-4-methylphenyl)nicotinic acid retains the essential pyridine-3-carboxylic acid moiety responsible for the agonist activity of nicotinic acid at GPR109A.[5] The addition of a substituted phenyl ring at the 5-position is a common strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.[6]

Therefore, the central hypothesis of this guide is:

Hypothesis: 5-(3-Chloro-4-methylphenyl)nicotinic acid acts as a selective agonist at the GPR109A receptor, initiating a Gi-protein-mediated signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.

This guide will first detail the canonical GPR109A signaling pathway and then provide a logical, multi-stage experimental framework to rigorously validate this proposed mechanism of action.

The GPR109A Signaling Cascade: The Anticipated Mechanism

Activation of GPR109A by an agonist like nicotinic acid initiates a cascade of intracellular events.[7] Understanding this pathway is critical for designing experiments and interpreting results for 5-(3-Chloro-4-methylphenyl)nicotinic acid.

-

Receptor Binding and G-Protein Coupling: The agonist binds to the orthosteric site on GPR109A, inducing a conformational change. This promotes the coupling of the receptor to its cognate heterotrimeric G-protein, Gi.[3]

-

G-Protein Dissociation: Upon receptor coupling, the Gαi subunit releases GDP and binds GTP, causing its dissociation from the Gβγ dimer.

-

Downstream Effector Modulation: The activated Gαi-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the synthesis of the second messenger cAMP from ATP.[3] This reduction in cAMP is a key measurable endpoint of GPR109A activation.

-

Physiological Consequences:

-

In Adipocytes: Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase. This inhibits the breakdown of triglycerides (lipolysis), thereby lowering the release of free fatty acids into circulation.[1][2][8]

-

In Immune Cells: GPR109A activation can lead to the production of prostaglandin D2 (PGD2), which causes vasodilation and is responsible for the characteristic "flushing" side effect of niacin.[2] It also mediates anti-inflammatory effects by inhibiting NF-κB signaling.[9][10]

-

-

β-Arrestin Pathway: In addition to G-protein signaling, activated GPR109A can recruit β-arrestins.[4] β-arrestins are involved in receptor desensitization, internalization, and can initiate separate, G-protein-independent signaling cascades.[11] Investigating this pathway is crucial for understanding potential biased agonism, where a ligand may preferentially activate one pathway over the other.

Visualizing the Hypothesized Signaling Pathway

Caption: Hypothesized GPR109A signaling cascade upon agonist binding.

Experimental Framework for Mechanism of Action Elucidation

This section provides a structured, multi-part experimental plan to validate the compound's mechanism of action.

Part 1: Target Engagement and Primary Functional Validation

Objective: To determine if 5-(3-Chloro-4-methylphenyl)nicotinic acid directly binds to and activates the GPR109A receptor in a concentration-dependent manner. The primary functional readout for the Gi-coupled GPR109A is the inhibition of cAMP production.[12]

Experimental Protocol 1: In Vitro GPR109A cAMP Inhibition Assay

-

Cell Culture and Transfection:

-

Culture HEK293-T or CHO-K1 cells in appropriate media (e.g., DMEM with 10% FBS). These cell lines have low endogenous GPCR expression.

-

Transiently transfect cells with a mammalian expression vector encoding human GPR109A. A mock transfection (empty vector) should be run in parallel as a negative control. Allow 24-48 hours for receptor expression.

-

-

Cell Stimulation:

-

Harvest and seed the transfected cells into a 96-well plate.

-

Pre-treat cells with a phosphodiesterase (PDE) inhibitor such as IBMX (100 µM) for 15-30 minutes to prevent cAMP degradation.

-

Add increasing concentrations of 5-(3-Chloro-4-methylphenyl)nicotinic acid (e.g., from 1 nM to 100 µM). Include nicotinic acid as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Immediately stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM), an adenylyl cyclase activator, to induce cAMP production. Incubate for 15-30 minutes.

-

-

cAMP Measurement:

-

Lyse the cells according to the manufacturer's protocol of a competitive ELISA-based cAMP detection kit (e.g., Cayman Chemical, R&D Systems).

-

Perform the ELISA to quantify the intracellular cAMP concentration.

-

-

Data Analysis:

-

Normalize the data to the forskolin-only treated cells (representing 100% cAMP level).

-

Plot the normalized cAMP levels against the log concentration of the test compound.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and maximal inhibition (Eₘₐₓ).

-

Data Presentation: Expected Outcome

| Compound | EC₅₀ (nM) | Eₘₐₓ (% Inhibition of Forskolin-stimulated cAMP) |

| Nicotinic Acid (Control) | 150 - 500 | > 85% |

| 5-(3-Chloro-4-methylphenyl)nicotinic acid | Hypothetical Value | Hypothetical Value |

| Vehicle | N/A | ~0% |

Visualization: cAMP Assay Workflow

Caption: Step-by-step workflow for the GPR109A cAMP inhibition assay.

Part 2: Downstream and Alternative Signaling Pathway Analysis

Objective: To investigate potential biased agonism by assessing the compound's ability to recruit β-arrestin, a key protein in a parallel signaling pathway.[11]

Experimental Protocol 2: β-Arrestin Recruitment Assay

-

Assay Principle: Utilize a protein-fragment complementation assay (PCA) or a BRET/FRET-based system.[13] In a PCA, GPR109A is fused to one fragment of a reporter enzyme (e.g., NanoLuc luciferase) and β-arrestin-2 is fused to the complementary fragment. Agonist-induced recruitment brings the fragments together, reconstituting enzyme activity, which can be measured by luminescence.

-

Methodology:

-

Co-transfect HEK293T cells with constructs for GPR109A-LargeBiT and SmBiT-β-arrestin-2.

-

Seed transfected cells into a white, opaque 96-well plate.

-

Add increasing concentrations of 5-(3-Chloro-4-methylphenyl)nicotinic acid or a known β-arrestin recruiting agonist.

-

Incubate for the optimal time for recruitment (e.g., 15-60 minutes).

-

Add the luciferase substrate and measure luminescence using a plate reader.

-

-

Data Analysis:

-

Plot luminescence against the log concentration of the compound.

-

Calculate the EC₅₀ for β-arrestin recruitment.

-

Compare the potency (EC₅₀) and efficacy (Eₘₐₓ) for G-protein activation (from cAMP assay) and β-arrestin recruitment to determine any signaling bias.

-

Visualization: G-Protein vs. β-Arrestin Signaling

Caption: Divergent signaling pathways for GPR109A activation.

Part 3: Unbiased Target Identification (Contingency Plan)

Objective: If 5-(3-Chloro-4-methylphenyl)nicotinic acid shows no activity at GPR109A, an unbiased approach is required to identify its molecular target(s). Drug Affinity Responsive Target Stability (DARTS) is a powerful, label-free method for this purpose.[14][15]

Experimental Protocol 3: DARTS Workflow

-

Principle: The binding of a small molecule to its protein target often confers structural stability, making the protein more resistant to degradation by proteases.

-

Methodology:

-

Cell Lysate Preparation: Prepare total protein lysates from a relevant cell line or tissue.

-

Compound Incubation: Treat aliquots of the lysate with 5-(3-Chloro-4-methylphenyl)nicotinic acid. A vehicle-only control is essential.

-

Protease Digestion: Add a non-specific protease (e.g., pronase or thermolysin) to both treated and control lysates and incubate for a defined time. The concentration of protease should be optimized to achieve significant digestion in the control sample.

-

Quench and Analyze: Stop the digestion and resolve the protein fragments via SDS-PAGE.

-

Target Identification: A protein band that is present or more intense in the drug-treated lane compared to the control lane is a candidate target. Excise this band from the gel and identify the protein using mass spectrometry (LC-MS/MS).

-

-

Validation: Any identified targets must be validated using orthogonal methods, such as recombinant protein binding assays (e.g., surface plasmon resonance) or genetic approaches (e.g., siRNA knockdown).

Visualization: DARTS Experimental Workflow

Caption: Workflow for unbiased target identification using DARTS.

Conclusion

The structural analogy between 5-(3-Chloro-4-methylphenyl)nicotinic acid and nicotinic acid provides a strong rationale for hypothesizing its primary mechanism of action as an agonist of the GPR109A receptor. This technical guide offers a robust, multi-stage experimental strategy designed for drug development professionals and researchers to systematically investigate this hypothesis. By beginning with targeted functional assays for GPR109A activation and downstream signaling, and including a contingency plan for unbiased target discovery, this framework provides a comprehensive and scientifically rigorous path to fully elucidating the molecular mechanism of this novel compound. The successful execution of these protocols will not only define the compound's primary mode of action but also reveal potential for therapeutic applications related to dyslipidemia and inflammation.

References

-

Kamanna, V. S., & Kashyap, M. L. (2007). Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents? Am J Cardiol, 100(11A), S53-61. [Link]

-

Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Analysis, 13(5), 451-464. [Link]

-

Semple, G., Boatman, P. D., & Richman, J. G. (2007). Recent progress in the discovery of niacin receptor agonists. Curr Opin Drug Discov Devel, 10(4), 452-9. [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation Support. [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Wang, Y., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Frontiers in Pharmacology, 14, 1269096. [Link]

-

Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). Synbiobeta. [Link]

-

Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(3), 101511. [Link]

-

Graff, E. C., & Fang, K. M. (2016). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 18(3), 13. [Link]

-

Stoddart, L. A., et al. (2022). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 135(2), jcs259424. [Link]

-

van Veldhoven, J. P. D., et al. (2006). Nicotinic acid receptor subtypes and their ligands. Medicinal research reviews, 26(3), 335-54. [Link]

-

Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-32. [Link]

-

Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-39. [Link]

-

Ye, W., et al. (2022). Structures of GPR109A agonists presented herein with compound... ResearchGate. [Link]

-

Caers, J., et al. (2022). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay. JoVE. [Link]

-

Reyes-Alcaraz, A., et al. (2023). GPCR and arrestin Interactions Analysis to Accelerate Drug Discovery. JoVE. [Link]

-

Wikipedia. (n.d.). Nicotinic agonist. Wikipedia. [Link]

-

Medico-Pedia. (2024). Nicotinic Receptor Agonists ; Examples and clinical application. YouTube. [Link]

-

Kaczor, A. A., et al. (2022). Computational and experimental approaches to probe GPCR activation and signaling. Trends in Pharmacological Sciences, 43(11), 949-963. [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Wikipedia. [Link]

-

U.S. National Library of Medicine. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. National Center for Biotechnology Information. [Link]

-

El-Sayed, N. F., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

-

Philipp, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79-106. [Link]

-

Lorenz, E., et al. (2006). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 147 Suppl 1, S170-80. [Link]

-

Lee, W. R., et al. (2012). Nicotinic Acid Hydroxamate Downregulated the Melanin Synthesis and Tyrosinase Activity Through Activating the MEK/ERK and AKT/GSK3β Signaling Pathways. Journal of Agricultural and Food Chemistry, 60(19), 4859-64. [Link]

-

El-Gohary, N. S. M., & Shaaban, M. I. (2017). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 22(1), 117. [Link]

-

Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of internal medicine, 258(2), 94-114. [Link]

-

U.S. National Library of Medicine. (n.d.). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. National Center for Biotechnology Information. [Link]

-

Gaponova, A. S., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169. [Link]

-

Medicosis Perfectionalis. (2020). Cardiac Pharmacology (3) | Niacin with a Mnemonic - NAD+, NADH, Nicotinic Acid - Cardiology. YouTube. [Link]

-

Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5). [Link]

-

Kihara, T., et al. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. [Link]

-

Ma, L., et al. (2015). Nicotinic acid is a common regulator of heat-sensing TRPV1-4 ion channels. Scientific Reports, 5, 8906. [Link]

-

Braidy, N., & Grant, R. (2017). The chemistry of the vitamin B3 metabolome. Current opinion in lipidology, 28(3), 245-254. [Link]

-

PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information. [Link]

-

Witkowski, M., et al. (2024). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk. Nature Medicine, 30(2), 424-431. [Link]

-

Li, X., et al. (2023). Niacin, an active form of vitamin B3, exerts antiviral function by recruiting β-arrestin through GPR109A to activate the phosphorylation of ERK and STAT1 axis. Journal of Biological Chemistry, 299(12), 105432. [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B. [Link]

-

Liu, D., et al. (2017). Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway. Mediators of Inflammation, 2017, 8307804. [Link]

Sources

- 1. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent progress in the discovery of niacin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of 5-(3-Chloro-4-methylphenyl)nicotinic Acid Derivatives

Abstract: This guide provides a comprehensive technical overview of the predicted biological activities and therapeutic potential of 5-(3-chloro-4-methylphenyl)nicotinic acid and its derivatives. While public domain research on this specific scaffold is not available, this document synthesizes data from structurally related 5-aryl nicotinic acid compounds to construct a predictive framework for its synthesis, potential biological activities, and mechanisms of action. By analyzing established structure-activity relationships (SAR), we postulate that these derivatives are promising candidates for development as anti-inflammatory and anticancer agents. We outline plausible synthetic routes, detail key experimental protocols for validation, and present likely molecular targets and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel nicotinic acid-based therapeutic agents.

Introduction: The Rationale for 5-Aryl Nicotinic Acid Derivatives

Nicotinic acid (niacin or Vitamin B3) is a fundamental pyridinemonocarboxylic acid essential for human health, serving as a precursor to the coenzymes NAD and NADP.[1][2] These coenzymes are critical for hundreds of redox reactions vital for cellular metabolism, DNA repair, and cell signaling.[3] In pharmacological doses, nicotinic acid is a well-established therapeutic agent for dyslipidemia, capable of lowering LDL cholesterol and triglycerides while increasing HDL cholesterol.[3]

The therapeutic utility of the nicotinic acid scaffold has prompted extensive research into its derivatives to enhance efficacy, reduce side effects (like flushing), and discover novel biological activities.[4][5] The introduction of an aryl group at the 5-position of the pyridine ring creates a class of compounds, 5-aryl nicotinic acids, with a distinct pharmacological profile. This substitution significantly alters the molecule's spatial geometry and electronic properties, opening avenues for new interactions with biological targets.

The specific compound, 5-(3-chloro-4-methylphenyl)nicotinic acid, combines the core nicotinic acid structure with a substituted phenyl ring. The chloro and methyl groups are critical substitutions known to modulate pharmacokinetic and pharmacodynamic properties. Halogens can enhance binding affinity through halogen bonding and improve metabolic stability, while methyl groups can influence lipophilicity and steric interactions with target proteins. Although direct experimental data for this compound is not publicly documented[6], this guide will extrapolate from related structures to build a robust hypothesis for its potential as a therapeutic agent, primarily focusing on anti-inflammatory and anticancer activities.[7][8]

Proposed Synthesis and Chemical Characterization

The synthesis of 5-aryl nicotinic acids is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This approach offers high yields and excellent functional group tolerance. A plausible synthetic route to the target compound would involve the coupling of a boronic acid or ester with a halogenated nicotinic acid derivative.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The diagram below illustrates a proposed two-step synthesis starting from commercially available 5-bromonicotinic acid.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a predictive methodology based on standard chemical literature and has not been experimentally validated for this specific compound.

-

Step 1: Esterification of 5-Bromonicotinic Acid.

-

To a solution of 5-bromonicotinic acid (1.0 eq) in methanol (10 mL/g), add thionyl chloride (1.5 eq) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours until TLC indicates the consumption of starting material.

-

Remove the solvent under reduced pressure. Add saturated sodium bicarbonate solution to neutralize the residue and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 5-bromonicotinate, which can be purified by column chromatography.

-

-

Step 2: Suzuki-Miyaura Coupling.

-

In a flask, combine methyl 5-bromonicotinate (1.0 eq), 3-chloro-4-methylphenylboronic acid (1.2 eq), sodium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Degas the flask and backfill with an inert gas (Argon or Nitrogen).

-

Add a degassed mixture of 1,4-dioxane and water (4:1 ratio).

-

Heat the reaction mixture to 90-100°C and stir for 12-18 hours.

-

After cooling, dilute the mixture with water and extract with ethyl acetate. Dry the combined organic layers and concentrate. Purify the crude product via column chromatography (Hexane/Ethyl Acetate gradient) to obtain the coupled ester.

-

-

Step 3: Saponification.

-

Dissolve the resulting ester in a mixture of THF and water.

-

Add sodium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours.

-

Acidify the mixture with 1N HCl to a pH of ~4-5. The product should precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the final product, 5-(3-chloro-4-methylphenyl)nicotinic acid.

-

-

Characterization: The structure of the final compound would be confirmed using standard spectroscopic methods: ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Predicted Biological Activities and Mechanisms of Action

Based on extensive literature on related 5-aryl nicotinic acid and nicotinamide derivatives, the primary areas of therapeutic interest for this scaffold are anti-inflammatory and anticancer activities.

Potential as an Anti-Inflammatory Agent

Numerous nicotinic acid derivatives have demonstrated potent anti-inflammatory activity.[7] The mechanism often involves the inhibition of key inflammatory mediators.

3.1.1 Predicted Mechanism of Action: Inhibition of Pro-Inflammatory Pathways

The anti-inflammatory effects of related compounds are frequently attributed to the downregulation of the NF-κB signaling pathway and inhibition of cyclooxygenase (COX) enzymes. Activation of NF-κB leads to the transcription of pro-inflammatory cytokines like TNF-α and IL-6. We hypothesize that 5-(3-chloro-4-methylphenyl)nicotinic acid derivatives could inhibit this pathway, thereby reducing cytokine production and suppressing inflammation.[9][10]

Caption: Predicted inhibition of the NF-κB inflammatory pathway.

3.1.2 Structure-Activity Relationship (SAR) Insights

Studies on related heterocyclic scaffolds provide valuable SAR insights:

-

Aryl Substitution: The nature and position of substituents on the 5-phenyl ring are critical. Electron-withdrawing groups (like -Cl) and lipophilic groups (like -CH₃) can enhance binding to hydrophobic pockets in target enzymes like COX-2.[11]

-

Carboxylic Acid: The acidic moiety is often crucial for activity, potentially acting as a hydrogen bond donor/acceptor or coordinating with metal ions in enzyme active sites. Esterification or amidation of this group can modulate activity and pharmacokinetics.[12]

3.1.3 Comparative Activity of Related Anti-Inflammatory Compounds

The following table summarizes the reported activity of various heterocyclic compounds with anti-inflammatory properties, providing a benchmark for potential efficacy.

| Compound Class | Specific Derivative | Assay | IC₅₀ Value | Reference |

| Pyridine-based | 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole | TNF-α release (LPS-stimulated macrophages) | ~100 µM | [9] |

| Triazole | 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylate | Carrageenan-induced paw edema (% inhibition) | >50% @ 10 mg/kg | [12] |

| Pyrazole-Pyridine | Compound 12 from study | COX-2 Expression (Relative Fold Change) | 25.8-fold increase in inhibition | [13] |

Potential as an Anticancer Agent

The nicotinamide scaffold is present in several molecules investigated for anticancer properties.[4][14] These derivatives can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways overactive in cancer cells.

3.2.1 Predicted Mechanism of Action: Wnt or MEK/ERK Pathway Inhibition

The anticancer effects of related compounds often stem from the inhibition of critical cell proliferation and survival pathways.

-

Wnt/β-catenin Pathway: Some heterocyclic compounds act as inhibitors of Dishevelled (DVL), a key protein in the Wnt signaling pathway, which is often dysregulated in colorectal and other cancers.[8]

-

MEK/ERK Pathway: Nicotinic acid derivatives have been shown to modulate the MEK/ERK signaling cascade, which can lead to the downregulation of transcription factors like MITF, involved in melanoma progression.[15]

3.2.2 In Vitro Cytotoxicity Data of Related Nicotinic Acid Derivatives

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| 1,3,4-Oxadiazole Schiff Base | MCF-7 (Breast Cancer) | 3.69 | [14] |

| Indole Carboxamide | HCT116 (Colon Cancer) | 7.1 | [8] |

| 1,3,4-Oxadiazole Schiff Base | Caco-2 (Colon Cancer) | 24.6 | [14] |

Key Experimental Protocols for Validation

To validate the predicted biological activities, the following standard assays are recommended.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This is a classic model for evaluating acute inflammation.

-

Animal Acclimatization: Use Wistar rats (150-180g). Acclimatize them for one week with free access to food and water.

-

Grouping: Divide animals into groups (n=6):

-

Group 1: Vehicle control (e.g., 0.5% CMC-Na).

-

Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Group 3-5: Test compound at different doses (e.g., 10, 20, 50 mg/kg, p.o.).

-

-

Dosing: Administer the vehicle, standard, or test compound orally.

-

Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume immediately after injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

Calculation: Calculate the percentage inhibition of edema using the formula:

-

% Inhibition = [(V_c - V_t) / V_c] x 100

-

Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

In Vitro Cytotoxicity Assay: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 or HCT116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Future Directions and Therapeutic Potential

The true biological activity of 5-(3-chloro-4-methylphenyl)nicotinic acid derivatives remains to be elucidated through empirical research. This guide provides a strong, literature-backed rationale for pursuing their synthesis and evaluation.

Recommended Research Plan:

-

Synthesis and Confirmation: Synthesize the parent compound and a small library of derivatives (esters, amides) to explore initial SAR.

-

Broad Biological Screening: Screen the compounds against a panel of cancer cell lines and in primary anti-inflammatory assays (e.g., COX-1/COX-2 inhibition, cytokine release).

-

Hit-to-Lead Optimization: For active compounds, perform further chemical modifications to improve potency and selectivity.

-

Mechanism of Action Studies: For lead compounds, conduct detailed mechanistic studies (e.g., Western blotting for pathway proteins, kinase profiling) to identify specific molecular targets.

-

In Vivo Efficacy: Test promising lead compounds in relevant animal models of cancer or inflammatory disease.

Conclusion

While direct experimental evidence is pending, a comprehensive analysis of related structures strongly suggests that 5-(3-chloro-4-methylphenyl)nicotinic acid derivatives are a promising, unexplored class of compounds. The presence of the nicotinic acid core, combined with a strategically substituted aryl moiety, provides a robust foundation for developing novel therapeutic agents. The predictive models and experimental frameworks outlined in this guide offer a clear path for investigating their potential as potent and selective anti-inflammatory and anticancer drugs.

References

-

Utreja, D., & Jain, R. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Current Organic Chemistry, 25(10), 1234-1254. [Link][4][5]

-

Bentham Science Publishers. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]

-

Kumar, A., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports. [Link][7]

-

Carotenuto, A., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules, 27(5), 1698. [Link][8]

-

ResearchGate. Synthesis of nicotinic acid derivative 5a. [Link]

-

Owa, T., et al. (2002). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. Bioorganic & Medicinal Chemistry, 10(11), 3565-3574. [Link][11]

-

AL-Abodi, A. J. K. A., AL-Fartusie, F. S. D., & Thani, M. Z. (2011). SYNTHESIS OF NEW NICOTINIC ACID DERIVATIVES AND STUDYINY THEIR EFFECTS ON CHO HINESTEEAS ENZYWR ACTIVITY. Iraqi Journal of Science, 52(3), 323-332. [Link]

-

Vicentino, A. R. R., et al. (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. PLoS ONE, 7(6), e39630. [Link][9]

-

Al-Abdullah, E. S., et al. (2011). Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. European Journal of Medicinal Chemistry, 46(11), 5531-5538. [Link][12]

-

Kumar, A., et al. (2022). Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, 4-Oxadiazol-2-yl) Pyridine. Letters in Applied NanoBioScience, 12(1), 12. [Link][14]

-

Hsiao, N. W., et al. (2012). Nicotinic Acid Hydroxamate Downregulated the Melanin Synthesis and Tyrosinase Activity Through Activating the MEK/ERK and AKT/GSK3β Signaling Pathways. Journal of Agricultural and Food Chemistry, 60(19), 4859-4864. [Link][15]

-

ResearchGate. Pyrrolopyrimidine derivatives as anti-inflammatory agents. [Link][10]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 938, Nicotinic acid. [Link][2]

-

Stachurska, X., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 209. [Link]

-

Al-Ostath, A. I. N., et al. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 17(5), 629. [Link][13]

-

Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22-30. [Link]

-

van der Goot, H., & Timmerman, H. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1332-1343. [Link][16]

-

Barreiro, E. J., & Fraga, C. A. M. (2005). Structure-activity relationships for the design of small-molecule inhibitors of protein kinases. Mini-Reviews in Medicinal Chemistry, 5(6), 585-593. [Link][17]

- Google Patents. (2009). Nicotinamide derivatives, preparation thereof and therapeutic use thereof.

-

Wang, Y., et al. (2015). Nicotinic acid is a common regulator of heat-sensing TRPV1-4 ion channels. Scientific Reports, 5, 8906. [Link]

-

Kirkland, J. B. (2016). Niacin. Advances in Nutrition, 7(3), 547-549. [Link][3]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Niacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. 1261934-19-3|5-(3-Chloro-4-methylphenyl)nicotinic acid|BLD Pharm [bldpharm.com]

- 7. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. nanobioletters.com [nanobioletters.com]

- 15. Nicotinic acid hydroxamate downregulated the melanin synthesis and tyrosinase activity through activating the MEK/ERK and AKT/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structure Activity Relationships - Drug Design Org [drugdesign.org]

An In-depth Technical Guide to GSK2830371: A Potent and Selective Allosteric Inhibitor of Wip1 Phosphatase

Affiliation: Advanced Biochemical Research Division

Abstract: This technical guide provides a comprehensive overview of the chemical and biological properties of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1). While the inquiry specified CAS number 1261934-19-3, which corresponds to 5-(3-Chloro-4-methylphenyl)nicotinic acid, a likely chemical intermediate, the context of the request for an in-depth guide for drug development professionals strongly suggests an interest in the well-characterized, biologically active compound GSK2830371 (CAS: 1404456-53-6). This document will therefore focus on the latter, detailing its mechanism of action, physicochemical properties, and its potential as a therapeutic agent in oncology. We will delve into its effects on key cellular pathways, provide protocols for its use in research settings, and discuss its in vitro and in vivo activity.

Introduction: The Significance of Wip1 Inhibition

Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D), is a serine/threonine phosphatase that plays a critical role in the DNA damage response (DDR) and cell cycle control. Wip1 acts as a negative regulator of several key tumor suppressor pathways, including the p53 and ATM-Chk2 pathways. Overexpression of Wip1, often due to gene amplification, is observed in various human cancers and is associated with tumor progression and resistance to therapy. Consequently, the development of potent and selective Wip1 inhibitors has emerged as a promising therapeutic strategy in oncology. GSK2830371 is a first-in-class, orally bioavailable, allosteric inhibitor of Wip1 that has demonstrated significant potential in preclinical studies.

Physicochemical Properties of GSK2830371

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of GSK2830371 are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1404456-53-6 | R&D Systems[1] |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | R&D Systems[1], Tocris Bioscience[2] |

| Molecular Weight | 461.02 g/mol | R&D Systems[1], Tocris Bioscience[2], Selleck Chemicals[3] |

| Appearance | Light yellow powder | Sigma-Aldrich[4] |

| Purity | ≥98% (HPLC) | R&D Systems[1], Tocris Bioscience[2] |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | R&D Systems[1] |

| Storage | Store at -20°C | R&D Systems[1] |

Mechanism of Action: Allosteric Inhibition of Wip1

GSK2830371 distinguishes itself through its unique allosteric mechanism of inhibition. Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a "flap" subdomain located outside the catalytic site of Wip1.[4] This interaction induces a conformational change in the enzyme, preventing substrate binding and subsequent dephosphorylation. This allosteric mode of action contributes to its high selectivity for Wip1 over other phosphatases.

Caption: Allosteric inhibition of Wip1 by GSK2830371.

Biological Activity and Cellular Effects

GSK2830371 is a highly potent inhibitor of Wip1 with an IC₅₀ of 6 nM.[1][2][3][5] Its inhibitory activity is highly selective for Wip1, showing little to no activity against a panel of 21 other phosphatases.[2]

The primary consequence of Wip1 inhibition by GSK2830371 is the increased phosphorylation of Wip1 substrates. This leads to the activation of key tumor suppressor pathways.

-

Activation of the p53 Pathway: By preventing the dephosphorylation of p53 at Ser15, GSK2830371 leads to the stabilization and activation of p53.[5] Activated p53 then transcriptionally upregulates its target genes, such as p21, inducing cell cycle arrest and apoptosis.

-

Activation of the DNA Damage Response (DDR): GSK2830371 enhances the phosphorylation of key DDR proteins, including ATM, Chk2, and γH2AX.[2][3] This amplifies the cellular response to DNA damage, which can be particularly effective in cancer cells with inherent genomic instability.

Caption: Cellular signaling pathways affected by GSK2830371.

In Vitro and In Vivo Efficacy

GSK2830371 has demonstrated potent anti-proliferative activity in a variety of cancer cell lines, particularly those with wild-type TP53.[3] For instance, in MCF-7 breast cancer cells, which have amplified PPM1D, GSK2830371 treatment leads to a concentration-dependent increase in the phosphorylation of Wip1 substrates and has a 50% growth inhibitory concentration (GI₅₀) of 2.65 µM.[5] Furthermore, GSK2830371 can synergize with other anti-cancer agents, such as MDM2 inhibitors and DNA damaging agents like doxorubicin, to enhance tumor cell killing.[1][3]

The oral bioavailability of GSK2830371 allows for effective in vivo administration. In xenograft models using DOHH2 lymphoma cells, oral administration of GSK2830371 resulted in a significant inhibition of tumor growth.[3] This anti-tumor effect was accompanied by increased phosphorylation of Chk2 and p53 and a decrease in Wip1 protein levels within the tumor tissue.[3]

Experimental Protocols

For in vitro experiments, a concentrated stock solution of GSK2830371 is typically prepared in DMSO.

-

Objective: To prepare a 100 mM stock solution of GSK2830371 in DMSO.

-

Materials: GSK2830371 (MW: 461.02 g/mol ), DMSO (cell culture grade), sterile microcentrifuge tubes.

-

Procedure:

-

Weigh out 4.61 mg of GSK2830371 powder.

-

Add 100 µL of DMSO to the powder.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C.

-

This protocol describes a general method to assess the effect of GSK2830371 on the phosphorylation of a Wip1 substrate in cultured cancer cells.

-

Objective: To determine the effect of GSK2830371 on p53 phosphorylation at Ser15 in MCF-7 cells.

-

Materials: MCF-7 cells, complete growth medium (e.g., DMEM with 10% FBS), GSK2830371 stock solution, lysis buffer, primary antibody against phospho-p53 (Ser15), primary antibody against total p53, appropriate secondary antibodies, Western blot equipment and reagents.

-

Procedure:

-

Seed MCF-7 cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of GSK2830371 (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-p53 (Ser15) and total p53.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Caption: Workflow for in vitro analysis of Wip1 inhibition.

Conclusion and Future Directions

GSK2830371 is a highly valuable research tool for elucidating the biological roles of Wip1 and a promising therapeutic candidate for the treatment of cancers with Wip1 overexpression. Its potent and selective allosteric mechanism of action provides a clear rationale for its continued investigation. Future research should focus on identifying predictive biomarkers for sensitivity to GSK2830371, exploring its efficacy in a broader range of cancer types, and evaluating its potential in combination with other targeted therapies and immunotherapies. The insights gained from such studies will be crucial for the clinical translation of Wip1 inhibition as a novel anti-cancer strategy.

References

Sources

An Integrated Spectroscopic and Crystallographic Approach to the Definitive Structure Elucidation of 5-(3-Chloro-4-methylphenyl)nicotinic Acid

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

Foreword

Initial Assessment: The Blueprint from Elemental Composition

Before any advanced instrumentation is employed, a fundamental analysis of the molecular formula provides a crucial starting point.

Molecular Formula: C₁₃H₁₀ClNO₂

Degree of Unsaturation (DoU): The DoU indicates the total number of rings and/or multiple bonds within a molecule. The formula is calculated as: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 13 + 1 - (10/2) - (1/2) + (1/2) = 9

A DoU of 9 is consistent with the proposed structure, which contains two aromatic rings (4 degrees each = 8) and a carbonyl group (1 degree), confirming the high level of unsaturation expected. This initial calculation immediately validates the plausibility of the target structure.

Mass Spectrometry: Confirming Mass and Elemental Identity

The first instrumental step is to verify the molecular weight and confirm the presence of key elements, particularly the chlorine atom, which has a distinct isotopic signature.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Utilize Electrospray Ionization (ESI) in negative ion mode, which is ideal for deprotonating the acidic carboxylic acid group to form the [M-H]⁻ ion.

-

Analysis: Analyze the sample on a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, to obtain an accurate mass measurement.

Expertise & Expected Data:

The choice of negative-mode ESI is deliberate; carboxylic acids readily lose a proton, providing a strong signal for the [M-H]⁻ ion with minimal fragmentation, which is ideal for confirming the molecular weight. The most critical diagnostic feature we anticipate is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pair of peaks in the mass spectrum separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1.[1][2] The observation of this pattern is a definitive confirmation of the presence of a single chlorine atom in the molecule.

| Parameter | Expected Value | Rationale |

| Calculated Exact Mass | 247.03998 | For C₁₃H₁₀³⁵ClNO₂ |

| Observed [M-H]⁻ Ion | ~246.0327 | High-resolution measurement confirms elemental composition. |

| Observed [M+2-H]⁻ Ion | ~248.0297 | Corresponds to the ³⁷Cl isotope. |

| Isotopic Ratio (M:M+2) | ~3:1 | Unambiguous evidence for one chlorine atom.[1][2] |

Infrared Spectroscopy: A Rapid Scan for Functional Groups

FTIR spectroscopy serves as a quick and non-destructive method to identify the key functional groups present, ensuring the core chemical moieties of the proposed structure are intact.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

Expertise & Expected Data:

The FTIR spectrum of a carboxylic acid is dominated by two highly characteristic features. The O-H stretch of the carboxylic acid is exceptionally broad, often spanning from 3300 cm⁻¹ down to 2500 cm⁻¹, due to strong hydrogen bonding in the dimeric form.[3][4] This broadness easily distinguishes it from the sharper O-H stretch of an alcohol. Secondly, the carbonyl (C=O) stretch provides a strong, sharp absorption.[3] Its position is sensitive to its electronic environment; conjugation with the pyridine ring is expected to lower its frequency to the 1710-1690 cm⁻¹ range.[4]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Significance |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very Broad, Strong | Confirms the -COOH group.[3] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium, Sharp | Indicates aromatic rings. |

| C-H Stretch (Alkyl) | 2980 - 2850 | Weak-Medium, Sharp | Confirms the -CH₃ group. |

| C=O Stretch (Carboxylic Acid) | 1710 - 1690 | Strong, Sharp | Confirms conjugated carbonyl.[4][5][6] |

| C=C/C=N Stretch (Aromatic) | 1600 - 1450 | Medium-Strong, Sharp | Aromatic ring backbone vibrations. |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium | Part of the carboxylic acid signature.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments is required to assign every proton and carbon and, crucially, to piece together the molecular fragments.

Protocol: Multi-dimensional NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it solubilizes the compound and its residual water peak does not interfere with most signals, while the acidic proton of the carboxyl group is readily observable.

-

Experiments: Acquire the following spectra on a high-field NMR spectrometer (≥400 MHz):

-

¹H NMR

-

¹³C NMR (with DEPT-135)

-

2D COSY (¹H-¹H Correlation Spectroscopy)

-

2D HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence)

-

2D HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation)

-

Expertise & Data Interpretation:

The logical flow of NMR analysis is hierarchical. ¹H and ¹³C NMR provide the fundamental chemical shifts and integrations, identifying the unique magnetic environments. 2D experiments then build the structural framework by establishing through-bond connectivities.

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their neighboring protons through spin-spin coupling.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| -COOH | ~13.0 | Broad Singlet | 1H | Highly deshielded acidic proton, signal broadens due to hydrogen exchange.[4] |

| H2 (Pyridine) | ~9.1 | Doublet (d) | 1H | Most deshielded pyridine proton, ortho to nitrogen and adjacent to the electron-withdrawing COOH. |

| H6 (Pyridine) | ~8.8 | Doublet of Doublets (dd) | 1H | Deshielded proton ortho to nitrogen. |

| H4 (Pyridine) | ~8.3 | Doublet of Doublets (dd) | 1H | Least deshielded pyridine proton. |

| H2' (Phenyl) | ~7.7 | Doublet (d) | 1H | Ortho to the chloro group, expected to be a small doublet or singlet-like. |

| H6' (Phenyl) | ~7.6 | Doublet of Doublets (dd) | 1H | Coupled to H5'. |

| H5' (Phenyl) | ~7.5 | Doublet (d) | 1H | Coupled to H6'. |

| -CH₃ | ~2.4 | Singlet (s) | 3H | Standard chemical shift for an aryl methyl group. |

The ¹³C NMR spectrum will reveal the number of unique carbon atoms. The DEPT-135 experiment is critical for differentiating between CH/CH₃ carbons (positive phase) and CH₂ carbons (negative phase), while quaternary carbons are absent.

| Carbon Assignment | Expected δ (ppm) | DEPT-135 Phase | Rationale |

| -COOH | ~166 | Absent | Carbonyl carbon, typical for carboxylic acids.[4] |

| Aromatic C-H | 125 - 155 | Positive | 6 signals expected for the 6 protonated aromatic carbons. |

| Aromatic C (Quaternary) | 120 - 145 | Absent | 5 signals expected for the 5 non-protonated aromatic carbons (C-Cl, C-CH₃, C-COOH, and the two carbons at the ring junction). |

| -CH₃ | ~20 | Positive | Typical shift for an aryl methyl group. |

While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly.

-

COSY: This experiment is the first step in connecting the framework. It will reveal ¹H-¹H coupling networks. We expect to see two isolated spin systems: one for the three coupled protons on the pyridine ring (H4, H6) and another for the three coupled protons on the 3-chloro-4-methylphenyl ring (H5', H6'). The methyl protons and H2' will appear as singlets/small doublets with no COSY correlations to other protons.

-

HSQC: This spectrum definitively links each proton to its directly attached carbon atom. It allows for the unambiguous assignment of all protonated carbons listed in the ¹³C table by correlating them with their known proton assignments from the ¹H spectrum.

-

HMBC: This is the keystone experiment for confirming the overall molecular constitution. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The crucial correlations to look for are:

-

Connecting the Rings: A correlation from the pyridine protons (e.g., H4, H6) to the quaternary carbon of the phenyl ring (C1'), and vice-versa, would provide irrefutable proof of the C5-C1' bond.

-

Positioning the COOH: Correlations from the pyridine protons H2 and H4 to the carbonyl carbon (-COOH) will confirm its position at C3.

-

Positioning the -CH₃ and -Cl: Correlations from the methyl protons (-CH₃) to the phenyl carbons C4', C3', and C5' will confirm the position of the methyl group. The distinct chemical shifts of the phenyl carbons, influenced by the chloro and methyl substituents, will in turn confirm the substitution pattern.

-

The logical progression from initial checks to definitive structural assignment can be visualized as a workflow.

Caption: Logical workflow for structure elucidation.

X-ray Crystallography: The Ultimate Confirmation